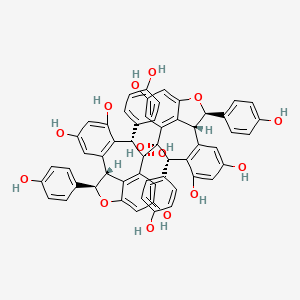

Dibalanocarpol

説明

特性

分子式 |

C56H42O14 |

|---|---|

分子量 |

938.9 g/mol |

IUPAC名 |

(1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9S,16R)-4,6,9,12-tetrahydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol |

InChI |

InChI=1S/C56H42O14/c57-29-9-1-25(2-10-29)51-45-37(17-33(61)21-41(45)65)47-49-39(19-35(63)23-43(49)69-53(47)27-5-13-31(59)14-6-27)55(51,67)56(68)40-20-36(64)24-44-50(40)48(54(70-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)46(38)52(56)26-3-11-30(58)12-4-26/h1-24,47-48,51-54,57-68H/t47-,48-,51+,52+,53+,54+,55-,56-/m1/s1 |

InChIキー |

AETOAAQSGCSQKP-PWJWKHQFSA-N |

異性体SMILES |

C1=CC(=CC=C1[C@H]2[C@@H]3C4=C([C@@H]([C@](C5=C3C(=CC(=C5)O)O2)([C@@]6([C@H](C7=C(C=C(C=C7O)O)[C@H]8[C@@H](OC9=CC(=CC6=C89)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O)O)C1=CC=C(C=C1)O)C(=CC(=C4)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2C3C4=C(C(C(C5=C3C(=CC(=C5)O)O2)(C6(C(C7=C(C=C(C=C7O)O)C8C(OC9=CC(=CC6=C89)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O)O)C1=CC=C(C=C1)O)C(=CC(=C4)O)O)O |

同義語 |

dibalanocarpol |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Dibalanocarpol

Plant Sources within the Dipterocarpaceae Family

The Dipterocarpaceae family, comprising genera like Shorea, Hopea, Dipterocarpus, and Vatica, is a significant reservoir of resveratrol (B1683913) oligomers, including dibalanocarpol. nih.govwikipedia.org These compounds are of interest for their structural diversity and biological activities. researchgate.net

Hopea malibato, a plant species within the Dipterocarpaceae family, is a well-documented source of this compound. acs.orgnih.gov Studies have successfully isolated and characterized this compound from the leaves of this plant. acs.orgnih.govnih.gov In one study, this compound was isolated alongside other oligostilbenes, including malibatols A and B, and balanocarpol. acs.orgacs.org The investigation of Hopea malibato has been part of a broader effort to screen natural products for various biological activities. acs.orgnih.govresearcherslinks.com

This compound has also been isolated from Hopea dryobalanoides, another species in the Dipterocarpaceae family. researchgate.net This tree, native to Southeast Asia, is found in mixed dipterocarp forests. theferns.infowikipedia.org Research on the tree bark of Hopea dryobalanoides led to the isolation of (-)-balanocarpol, a compound structurally related to this compound, along with other stilbenoids. researchgate.net

The presence of this compound and related resveratrol derivatives has been noted within the Vatica genus, specifically in Vatica diospyroides. researchgate.net This plant has been a source for the isolation of various resveratrol tetramers. researchgate.net While direct isolation of this compound from this species is mentioned in the context of related compounds, it highlights the phytochemical link within the Dipterocarpaceae family. researchgate.net

Beyond the aforementioned species, the broader Dipterocarpaceae family is a recognized source of oligostilbenoids. nih.govresearchgate.net Genera such as Dryobalanops have also been investigated for their stilbenoid content. jst.go.jp The recurring presence of this compound and similar structures across different genera underscores the chemotaxonomic relationships within this plant family. researchgate.net

Identification within Vatica diospyroides

Advanced Extraction and Purification Techniques for this compound from Plant Matrices

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and purification. These techniques are crucial for obtaining the pure compound required for structural elucidation and biological studies. nih.govacs.org

A common initial step is the extraction from dried and ground plant material, such as leaves or bark, using organic solvents. acs.orgresearchgate.net For instance, the leaves of Hopea malibato were percolated with a mixture of methanol (B129727) and dichloromethane, followed by pure methanol. acs.org The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals.

Column chromatography is a fundamental purification method. In one instance, a crude acetone (B3395972) extract from Hopea dryobalanoides bark was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. researchgate.net Similarly, the crude organic extract of Hopea malibato was fractionated to yield this compound. acs.org

Further purification often involves more advanced techniques. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is utilized to isolate individual compounds from complex fractions. jst.go.jp Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then essential for the structural determination of the isolated compounds like this compound. acs.orgacs.org

Table 1: Plant Sources of this compound and Related Compounds

| Plant Species | Family | Compound(s) Isolated/Identified | Plant Part Used |

|---|---|---|---|

| Hopea malibato | Dipterocarpaceae | This compound, Balanocarpol, Malibatol A, Malibatol B acs.orgnih.govtandfonline.com | Leaves acs.org |

| Hopea dryobalanoides | Dipterocarpaceae | (-)-Balanocarpol researchgate.net | Tree Bark researchgate.net |

| Vatica diospyroides | Dipterocarpaceae | This compound (mentioned in context) researchgate.net | Stems researchgate.net |

| Dryobalanops aromatica | Dipterocarpaceae | Vaticanol B jst.go.jp | Leaves jst.go.jp |

**Table 2: Extraction and Purification of this compound from *Hopea malibato***

| Step | Technique | Solvents/Materials | Outcome |

|---|---|---|---|

| 1. Extraction | Percolation | Methanol-Dichloromethane (1:1), followed by 100% Methanol acs.org | Crude organic extract acs.org |

| 2. Fractionation | Not specified in detail, but involves chromatographic methods | Not specified in detail | Fractions containing oligostilbenes acs.org |

| 3. Purification | Not specified in detail, but leads to pure compounds | Not specified in detail | Isolated this compound (21.5 mg, 1.2% yield from a fraction) acs.org |

| 4. Structure Elucidation | Spectral Data Analysis | Chemical and spectral data interpretation acs.org | Confirmed structure of this compound acs.org |

Structural Elucidation and Stereochemical Analysis of Dibalanocarpol

Advanced Spectroscopic Characterization Techniques

The elucidation of dibalanocarpol's structure is a process that integrates data from various sophisticated spectroscopic methods. acs.org Each technique offers unique pieces of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including this compound. core.ac.ukemerypharma.com It provides extensive information about the carbon-hydrogen framework of the molecule. nih.gov By analyzing different NMR experiments, researchers can piece together the connectivity and stereochemistry of the compound.

One-dimensional (1D) NMR spectroscopy, which includes proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental data for structure determination. emerypharma.comnih.gov

The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For complex molecules like this compound, the ¹H NMR spectrum can reveal the presence of aromatic and aliphatic protons. acs.orgrsc.org

The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, oxygenated). nih.govwisc.edu

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for this compound (Hypothetical Data Based on General Knowledge of Similar Compounds)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Interpretation |

| Aromatic CH | 6.0 - 7.5 | 100 - 130 | Protons and carbons in the aromatic rings. |

| Olefinic CH | 5.0 - 6.5 | 110 - 140 | Protons and carbons involved in double bonds. |

| Aliphatic CH | 1.0 - 4.5 | 20 - 70 | Protons and carbons in the saturated parts of the molecule. |

| Carbons attached to Oxygen | 60 - 90 | Carbons bonded to hydroxyl or ether functionalities. |

This table is illustrative and intended to show the type of data obtained and its interpretation. Actual values would be determined from experimental spectra.

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete structure of complex molecules like this compound by revealing correlations between different nuclei. colab.wsprinceton.eduharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). princeton.eduwordpress.com This helps to establish the connectivity of proton spin systems within the molecule. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edulibretexts.org This is fundamental for assigning carbon resonances based on their attached protons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edulibretexts.org HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). acs.org For instance, in the structural elucidation of compounds related to this compound, HMBC experiments were key in identifying the linkage points between monomeric units. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduharvard.edu NOESY is vital for determining the relative stereochemistry of the molecule by revealing through-space interactions between protons. colab.ws

The combined application of these 2D NMR techniques allows for the unambiguous assembly of the molecular structure of this compound. core.ac.ukresearchgate.netacs.org

1D NMR (¹H and ¹³C) Data Interpretation

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. msu.eduwikipedia.org High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI), can provide a highly accurate mass measurement, which allows for the determination of the elemental composition. acs.orgnih.gov For this compound and related oligostilbenes, HRFABMS has been used to establish their molecular formulas. acs.org This information is a critical starting point for the structural elucidation process, as it defines the number and types of atoms present in the molecule. core.ac.ukresearchgate.netnih.govnih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Measured m/z | Molecular Formula |

| HRFABMS | Positive or Negative | [Data not explicitly found] | C₅₆H₄₄O₁₂ (Inferred from related compounds) |

The molecular formula is based on the understanding that this compound is a dimer of balanocarpol. The exact measured mass-to-charge ratio (m/z) would be found in the primary literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.comazooptics.commsu.edu This absorption corresponds to the promotion of electrons to higher energy orbitals. msu.edu The UV-Vis spectrum can provide information about the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu For compounds like this compound, which contain extensive conjugated systems of double bonds within their aromatic rings, UV-Vis spectroscopy is used to confirm the presence of these systems. core.ac.uk The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation in the molecule. azooptics.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ucalgary.caspectroscopyonline.com It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. libretexts.orgyoutube.com Different functional groups absorb IR radiation at characteristic frequencies. ucalgary.ca In the case of this compound, IR spectroscopy would be used to identify key functional groups such as hydroxyl (-OH) groups, which typically show a broad absorption band, and the aromatic C-H and C=C bonds. core.ac.ukspectroscopyonline.com

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1400 - 1600 |

This table presents typical ranges for the indicated functional groups.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment of this compound

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.govjascoinc.com It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. jascoinc.com The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of a molecule's stereochemistry. acs.org

In the context of oligostilbenes, the absolute configuration is often assigned by comparing the experimental CD spectrum of a new compound with those of structurally analogous compounds whose absolute configurations have been previously established. acs.org This approach relies on the principle that similar structures with the same stereochemistry will exhibit similar CD spectra. acs.org However, a risk of this method is the potential propagation of errors if the initial assignment of the reference compound is incorrect. acs.org

For complex molecules like this compound, quantum chemical calculations of electronic circular dichroism (ECD) spectra using methods like time-dependent density functional theory (TDDFT) have become an invaluable tool. nih.govresearchgate.net This computational approach allows for the theoretical prediction of the ECD spectrum for a given absolute configuration. nih.gov By comparing the calculated spectrum with the experimental one, a more reliable assignment of the absolute configuration can be made. nih.govresearchgate.net This method is particularly useful for resolving ambiguities that may arise from purely comparative approaches. researchgate.net The absolute structures of many oligostilbenes have been successfully elucidated using a combination of 2D NMR and CD spectral analysis. researchgate.net

Comparative Structural Analysis of this compound with Analogous Oligostilbenes (e.g., Balanocarpol, Ampelopsin A)

This compound was isolated alongside the known oligostilbene, balanocarpol, from the leaves of Hopea malibato. acs.orgnih.govnih.gov Both compounds share a common structural framework, which is characteristic of many oligostilbenes derived from the oxidative coupling of resveratrol (B1683913) units. nih.gov

Balanocarpol is structurally similar to this compound, and their co-occurrence suggests a close biosynthetic relationship. acs.orgnih.gov The structural elucidation of both compounds relied on the interpretation of their chemical and spectral data. nih.gov Balanocarpol, like this compound, features a dihydrobenzofuran ring system, which appears to be a key structural motif for certain biological activities. nih.gov

Ampelopsin A , another related oligostilbene, provides a further point of comparison. While not isolated from the same source as this compound, its structure is relevant to understanding the broader class of resveratrol oligomers. The absolute configurations of ampelopsins have been determined through chemical means, providing valuable reference points for the stereochemical analysis of new oligostilbenes. acs.org The biogenetic relationship between ε-viniferin and ampelopsin A has been established through biomimetic synthesis, highlighting the common pathways leading to these complex structures. acs.org

| Compound | Source | Key Structural Features | Relationship to this compound |

|---|---|---|---|

| This compound | Hopea malibato acs.orgnih.govnih.gov | Oligostilbene, Dihydrobenzofuran ring nih.gov | - |

| Balanocarpol | Hopea malibato acs.orgnih.govnih.gov | Oligostilbene, Dihydrobenzofuran ring nih.gov | Co-isolated, structurally similar acs.orgnih.gov |

| Ampelopsin A | Ampelopsis species wikipedia.org | Resveratrol dimer | Structurally related oligostilbene with established absolute configuration acs.org |

Methodological Challenges in Complex this compound Structural Determination

The structural elucidation of complex natural products like this compound is fraught with challenges. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, providing detailed information about the molecular framework, including the carbon skeleton and stereochemistry. numberanalytics.comcreative-biostructure.com However, for large and complex molecules, several issues can arise.

One significant challenge is spectral complexity and signal overlap . In large molecules with many similar chemical environments, the signals in both ¹H and ¹³C NMR spectra can be heavily overlapped, making unambiguous assignment difficult. researchgate.net While two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are powerful tools for establishing connectivity, their effectiveness can be diminished in cases of severe signal crowding. researchgate.netpitt.edu

For molecules with elements of symmetry , like the C₂ symmetry often found in oligostilbenes, the number of observed NMR signals is halved. acs.orgnih.gov This simplifies the spectrum but also introduces ambiguity in distinguishing between chemically equivalent but structurally distinct nuclei. acs.orgnih.gov

Determining the relative and absolute stereochemistry is often the most difficult part of structure elucidation. pitt.edu While NOE (Nuclear Overhauser Effect) data can provide information on spatial proximity, misinterpretation is possible without careful 3D modeling. pitt.edu Establishing the absolute configuration often requires complementary techniques like CD spectroscopy or X-ray crystallography. researchgate.net However, obtaining suitable crystals for X-ray analysis can be a significant hurdle for many natural products. researchgate.net

The low natural abundance of many complex compounds presents another obstacle. Isolating sufficient quantities for a full suite of spectroscopic analyses, particularly for less sensitive experiments like ¹³C NMR or certain 2D techniques, can be challenging. pitt.edu

Finally, the sheer combinatorial complexity of possible structures for a given molecular formula is immense. nih.gov Even with detailed spectroscopic data, ruling out all alternative structures and definitively proving the proposed structure can be a formidable task, sometimes requiring re-evaluation as new analytical methods become available. nih.gov

| Challenge | Description | Mitigation Strategies |

|---|---|---|

| Spectral Complexity | Overlapping signals in NMR spectra due to the large number of atoms in similar chemical environments. researchgate.net | High-field NMR, 2D NMR (COSY, HSQC, HMBC), advanced pulse sequences. researchgate.netpitt.edu |

| Symmetry | C₂ symmetry can reduce the number of observable signals, leading to ambiguity. acs.orgnih.gov | Advanced NMR techniques exploiting isotopic asymmetry, careful analysis of long-range correlations. acs.org |

| Stereochemistry | Difficult to determine the precise 3D arrangement of atoms (relative and absolute configuration). pitt.edu | NOE analysis with 3D modeling, Circular Dichroism (CD) spectroscopy, X-ray crystallography, quantum chemical calculations. researchgate.netresearchgate.netpitt.edu |

| Low Abundance | Insufficient sample quantity for comprehensive spectroscopic analysis. pitt.edu | High-sensitivity NMR probes (cryoprobes), hyphenated techniques like LC-NMR. researchgate.netpitt.edu |

| Combinatorial Complexity | A vast number of possible structures for a given molecular formula. nih.gov | Integration of multiple spectroscopic data types (MS, NMR, IR, UV), comparison with related known compounds, biosynthetic considerations. pitt.edu |

Biosynthetic Pathways and Oligomerization Mechanisms of Resveratrol Units in Dibalanocarpol

General Resveratrol (B1683913) Biosynthesis within the Phenylpropanoid Pathway

Resveratrol is synthesized in plants through a specific branch of the broader phenylpropanoid pathway, which is responsible for producing a vast array of phenolic compounds. frontiersin.orgmdpi.comasm.org This pathway begins with the amino acid L-phenylalanine. frontiersin.orgfrontiersin.org

The key enzymatic steps leading to the formation of resveratrol are as follows:

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.orgnih.gov

Hydroxylation: Next, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid. frontiersin.orgfrontiersin.orgnih.gov

CoA Ligation: The resulting p-coumaric acid is then activated by 4-coumarate:CoA ligase (4CL), which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. frontiersin.orgasm.org

Condensation and Cyclization: The final step is catalyzed by stilbene (B7821643) synthase (STS). This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. asm.org This reaction involves a series of decarboxylative condensations and an intramolecular cyclization to form the characteristic stilbene backbone of resveratrol (3,5,4′-trihydroxystilbene). asm.orgmdpi.com

This biosynthetic route is a competitive branch with the flavonoid synthesis pathway, which also utilizes p-coumaroyl-CoA as a precursor. frontiersin.orgmdpi.com The expression and activity of these enzymes, particularly stilbene synthase, are often induced in plants in response to biotic or abiotic stresses, such as fungal infections or UV radiation. frontiersin.org

Oxidative Coupling Mechanisms Leading to Resveratrol Oligomers

The structural diversity of stilbenoids, including the formation of oligomers like dibalanocarpol, arises from the subsequent modification of the resveratrol monomer. The primary mechanism for the formation of resveratrol oligomers is the oxidative coupling of phenoxyl radicals. acs.orgcsic.es

This process is initiated by the one-electron oxidation of the phenolic hydroxyl groups on resveratrol monomers, generating phenoxyl radicals. These radicals are resonance-stabilized, allowing the unpaired electron to delocalize across the aromatic rings and the ethylene (B1197577) bridge. csic.es The subsequent radical-radical coupling can occur at various positions, leading to a wide array of dimeric and higher oligomeric structures. acs.orgcsic.es

Key regioisomeric coupling modes observed in the dimerization of resveratrol include:

8–8′ Coupling: Linking the C8 positions of two resveratrol units. acs.org

8–10′ Coupling: Forming a bond between the C8 of one unit and the C10′ of another, often leading to a dihydrobenzofuran ring system, as seen in ε-viniferin. acs.org

3–8′ Coupling: A less common linkage between the C3 and C8 positions. acs.org

The formation of higher-order oligomers, such as trimers and tetramers, is believed to proceed through similar oxidative coupling reactions, either by adding another resveratrol monomer to a pre-existing dimer or by the coupling of two dimeric units. acs.orgresearchgate.net This iterative process allows for the construction of highly complex and diverse molecular architectures found in nature. researchgate.net

Proposed Biogenic Relationships and Interconversions of this compound with Related Stilbenoids

This compound is a resveratrol trimer that was isolated from the leaves of Hopea malibato, a plant in the Dipterocarpaceae family. acs.orgresearchgate.net In the same plant extract, another known oligostilbene, balanocarpol, was also identified. acs.orgresearchgate.net The co-occurrence of these structurally related compounds strongly suggests a close biogenetic relationship.

The biosynthesis of complex resveratrol oligomers found in Dipterocarpaceaeous plants is thought to follow a unified mechanism rooted in oxidative coupling. acs.org The formation of this compound likely involves the oxidative coupling of a resveratrol monomer with a resveratrol dimer. Given the structures typically found in this plant family, a plausible precursor dimer would be one formed via an 8–8′ or 8–10′ linkage.

The biogenesis can be proposed as an enzyme-mediated, regioselective coupling of a resveratrol radical with a dimeric stilbene radical. The specific stereochemistry and connectivity of this compound are the result of precise enzymatic control over this coupling reaction. While the exact sequence and intermediates are not definitively established, the structural relationship to other co-isolated stilbenoids like balanocarpol points to a shared biosynthetic origin, diverging at a late stage of the oligomerization process. acs.orgresearchgate.net

Enzymatic Catalysis in Oligostilbene Formation and its Implications for this compound Biosynthesis

The formation of complex and stereochemically defined oligostilbenes like this compound in nature is not a random process but is instead guided by enzymatic catalysis. ijariie.commt.com While oxidative coupling can be achieved in the laboratory using chemical oxidants, these methods often result in a mixture of racemic products and various isomers. magtech.com.cnnih.gov In contrast, the high regio- and stereoselectivity observed in natural oligostilbenes points to the involvement of specific enzymes. ijariie.comrsc.org

The primary classes of enzymes implicated in the oxidative coupling of phenols in plants are peroxidases and laccases. acs.orgnih.gov These oxidoreductases are capable of generating the phenoxyl radicals from resveratrol monomers and oligomers that are necessary for the coupling reactions. csic.esnih.gov

Implications for this compound Biosynthesis:

Selectivity: The specific structure of this compound, out of many possible isomeric trimers, is likely determined by an enzyme (e.g., a peroxidase or laccase) whose active site directs the orientation of the reacting stilbene units (a monomer and a dimer), facilitating their coupling at precise positions and with a defined stereochemistry. ijariie.com

Catalytic Cycle: The enzyme would bind the stilbene substrates, facilitate the one-electron oxidation (often using co-substrates like H₂O₂ for peroxidases or O₂ for laccases), and control the subsequent radical-radical coupling before releasing the final trimeric product, this compound. ijariie.com

Fungal Interactions: It has also been suggested that fungal pathogens, which can induce resveratrol production in plants, may possess their own laccase enzymes that can metabolize and oligomerize plant-derived resveratrol as a detoxification mechanism. acs.org This raises the possibility that some oligostilbenes found in plant extracts could be, at least in part, products of fungal enzymatic action. acs.org

Therefore, the biosynthesis of this compound is best understood as an enzymatically controlled extension of the phenylpropanoid pathway, where plant-derived peroxidases or laccases catalyze the specific and selective oxidative oligomerization of resveratrol units to create this complex natural product.

Chemical Synthesis and Derivatization Strategies for Dibalanocarpol and Analogues

Challenges and Advances in De Novo Chemical Synthesis of Resveratrol (B1683913) Tetramers

The de novo, or from scratch, synthesis of resveratrol tetramers is a formidable task due to the high degree of structural complexity and the need for precise control over stereochemistry. A primary challenge lies in the chemoselectivity of the reactions. acs.orgnih.gov The monomeric units, like resveratrol, and their dimeric and trimeric precursors have similar electrochemical potentials, making them susceptible to overoxidation and leading to complex product mixtures. acs.orgnih.gov Furthermore, the arene rings of resveratrol can undergo various cyclization reactions during oligomerization, which are often difficult to control. acs.orgnih.gov

Despite these hurdles, significant advances have been made. Researchers have developed innovative strategies to overcome these challenges, including the use of protecting groups and the development of stereoconvergent radical equilibria. researchgate.net For instance, the synthesis of resveratrol tetramers nepalensinol B and vateriaphenol C was achieved through a 13-step total synthesis. researchgate.net A key step in this synthesis involved the preparation of ε-viniferin derivatives and their subsequent dimerization. researchgate.net Another notable achievement is the first total synthesis of the resveratrol tetramers vitisin A and vitisin D. chemrxiv.orgnih.gov This was accomplished through electrochemical generation and selective dimerization of persistent radicals, followed by a thermal isomerization of the resulting dimer to create the core structure of the vitisins. chemrxiv.orgnih.gov These syntheses showcase the power of modern synthetic chemistry to construct highly complex natural products and provide access to these compounds for further study. umich.edu

Biomimetic Synthesis Approaches to Oligostilbenes and their Relevance to Dibalanocarpol

Biomimetic synthesis, which mimics the natural biosynthetic pathways, offers a powerful and efficient alternative to de novo synthesis for complex oligostilbenes like this compound. mdpi.com Nature is thought to utilize single-electron oxidative coupling processes to assemble these molecules, and replicating this approach in the lab has been a major focus. umich.edu These biomimetic strategies often involve the use of enzymes like peroxidases or chemical oxidants to trigger the desired radical coupling reactions. mdpi.comum.edu.my

The relevance of these approaches to this compound is significant, as it is a member of the resveratrol oligomer family. The first resveratrol oligomer to be characterized was hopeaphenol, a tetramer isolated from plants of the Dipterocarpaceae family, the same family from which this compound is found. acs.org The biosynthesis of these higher-order oligomers is believed to proceed through the oxidative coupling of resveratrol or its dimer, ε-viniferin. acs.org

Several successful biomimetic syntheses of related oligostilbenes have been reported. For example, horseradish peroxidase (HRP) has been used to catalyze the transformation of resveratrol and ε-viniferin into various oligomers, including dimers and trimers. mdpi.com This enzymatic approach has proven suitable for preparing structurally complex oligomers. mdpi.com Additionally, chemical oxidants have been employed to achieve biomimetic oxidative dimerization. An efficient and scalable synthesis of the resveratrol dimers quadrangularin A and pallidol (B3078306) was developed using this strategy. umich.edunih.govthieme-connect.com These successes demonstrate the potential of biomimetic synthesis to provide access to complex resveratrol oligomers, including tetramers like this compound.

Synthetic Modifications and Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of natural products like this compound is essential for conducting structure-activity relationship (SAR) studies. umich.eduoncodesign-services.com SAR studies systematically investigate how modifications to a molecule's structure affect its biological activity, providing crucial information for the design of new and improved therapeutic agents. oncodesign-services.comhumanjournals.com By creating a series of related compounds with specific structural variations, researchers can identify the key chemical features responsible for a molecule's potency, selectivity, and other important properties. oncodesign-services.comhumanjournals.com

For complex molecules like this compound, synthetic advances are necessary to enable these structural modifications. umich.edu The ability to synthesize the core structure of this compound and then introduce various functional groups allows for a systematic exploration of its chemical space. These modifications can include altering substituent groups on the aromatic rings, changing the stereochemistry at chiral centers, or modifying the linking units between the resveratrol monomers.

While specific SAR studies on this compound are not extensively detailed in the provided context, the principles of such studies are well-established in medicinal chemistry. For example, in the development of other classes of drugs, SAR studies have revealed the importance of parameters like lipophilicity and the spatial arrangement of phenyl rings for biological activity. nih.gov Similar investigations on this compound analogues would be invaluable for understanding its mechanism of action and for developing more potent and selective compounds. The development of efficient synthetic routes is the first critical step in this process, providing the necessary material for such biological evaluations. umich.edu

Development of Synthetic Methodologies for Related Oligostilbenoid Frameworks

The development of synthetic methodologies for oligostilbenoid frameworks is a vibrant area of research, driven by the intriguing biological activities and complex architectures of these natural products. umich.edu A variety of innovative approaches have been devised, moving beyond early efforts that often resulted in low yields and complex product mixtures. umich.edu These methodologies can be broadly categorized and have contributed significantly to the ability to construct these intricate molecules.

One prominent strategy involves transition metal catalysis . uliege.be Reactions such as the Heck and Suzuki couplings have proven to be versatile and efficient for the synthesis of stilbene (B7821643) and its derivatives, which are the building blocks of oligostilbenoids. uliege.be More recent advances in olefin metathesis have also opened up new avenues for stilbenoid synthesis. uliege.be

Another powerful approach is the use of cationic cyclizations . nih.gov These methods have been successfully applied to the synthesis of various resveratrol oligomers. nih.gov Similarly, reagent-controlled bromination has provided another tool for the selective functionalization of these molecules. nih.gov

Biomimetic strategies , as discussed earlier, continue to be a cornerstone of oligostilbenoid synthesis. umich.edu These approaches, which often involve oxidative coupling reactions, have been refined to become more efficient and scalable. umich.edu For instance, the use of persistent phenoxyl radicals has enabled the synthesis of resveratrol dimers and tetramers. nih.gov

The development of modular synthetic approaches has also been a key advance. researchgate.net By recognizing symmetric elements within the target molecules, researchers have designed convergent strategies that allow for the efficient assembly of complex structures from smaller, more manageable pieces. researchgate.net These methods often employ a sequence of reactions, such as Sonogashira coupling, iodocyclization, and Suzuki coupling, to build the desired framework. researchgate.net

These diverse synthetic methodologies not only provide access to a wide range of oligostilbenoid natural products but also enable the creation of novel analogues for biological evaluation. researchgate.net The continuous innovation in this field is crucial for advancing our understanding of these fascinating molecules and harnessing their therapeutic potential.

Advanced Research Directions and Future Perspectives on Dibalanocarpol

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. dotmatics.comwikipedia.org For dibalanocarpol and its parent class of oligostilbenes, SAR analysis is crucial for identifying the specific structural motifs responsible for their biological effects, thereby guiding the synthesis of new analogues with enhanced potency and selectivity. dotmatics.comacs.org

Initial research has shown that this compound, isolated from the leaves of Hopea malibato, exhibits modest anti-HIV activity. researchgate.netnih.govniist.res.in SAR studies on related oligostilbenes suggest that the type and degree of oligomerization, as well as the stereochemistry and position of hydroxyl groups, play a critical role in their bioactivity. acs.org

Future comprehensive SAR studies on this compound would involve the systematic modification of its core structure. Key areas for investigation include:

Hydroxyl Group Modification: Altering the number and position of phenolic hydroxyl groups through methylation or glycosylation to determine their importance for target interaction and pharmacokinetic properties. nih.gov

Stereochemical Analysis: Synthesizing and testing different stereoisomers of this compound to understand how the three-dimensional arrangement of the molecule affects its biological function.

These studies will help to construct a detailed pharmacophore model for this compound's activities, enabling the rational design of more potent and specific therapeutic agents. rsc.org

Computational Chemistry and Molecular Docking Studies for Target Binding Prediction of this compound

Computational chemistry and molecular docking are powerful tools used to predict and analyze the interaction between a small molecule, like this compound, and a biological macromolecule target, such as a protein or enzyme. acs.orgasiapharmaceutics.infoucr.edu These in silico methods provide insights into binding affinities and interaction modes at the molecular level, significantly accelerating the process of drug discovery and target identification. plos.orgeuropeanreview.org

For this compound, whose specific molecular targets are not yet fully elucidated, computational approaches are invaluable. ontosight.ai Molecular docking simulations can be employed to screen this compound against libraries of known protein structures, particularly those implicated in viral diseases like HIV, given its observed inhibitory activity. researcherslinks.comsrru.ac.thmdpi.com The process involves:

Homology Modeling: Creating a 3D structure of a target protein if one is not experimentally available. nih.gov

Binding Site Prediction: Identifying potential binding pockets on the target protein's surface.

Docking Simulation: Placing the 3D structure of this compound into the predicted binding site and calculating the binding energy and affinity. nih.gov

Interaction Analysis: Visualizing the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-protein complex. mdpi.com

Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, can further refine these predictions, providing a more dynamic and accurate picture of the binding event. nih.gov These studies can generate testable hypotheses about this compound's mechanism of action and guide further experimental validation. arxiv.orgcnrs.fr

| Computational Technique | Application for this compound Research | Potential Outcome |

| Molecular Docking | Screening against viral proteins (e.g., HIV reverse transcriptase, integrase). nih.govcore.ac.uk | Identification of likely biological targets. nih.gov |

| Molecular Dynamics (MD) | Simulating the stability of the this compound-protein complex over time. | Understanding the dynamic nature of the binding interaction. |

| QSAR | Relating structural features of this compound analogues to their predicted activity. wikipedia.org | Building predictive models for designing more potent compounds. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. rsc.org | Early-stage evaluation of the drug-likeness of this compound. |

Metabolomic Profiling and Chemo-taxonomic Significance of this compound in Plant Species

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. For plants, this provides a snapshot of the organism's metabolic state and chemical phenotype. The identification of this compound through metabolomic profiling of plant extracts is crucial for understanding its role in the plant and its significance in chemotaxonomy.

This compound is a member of the stilbenoids, a class of phenolic compounds that are often produced by plants in response to stress, such as infection or UV radiation. acs.org Its presence has been confirmed in species of the Dipterocarpaceae family, such as Hopea malibato. researchgate.netnih.gov

Metabolomic studies focusing on plants containing this compound can reveal:

Biosynthetic Pathways: Elucidating the enzymatic steps involved in the oligomerization of resveratrol (B1683913) to form this compound. acs.org

Ecological Role: Determining if this compound functions as a phytoalexin (an antimicrobial compound) to defend the plant against pathogens. researchgate.net

Metabolic Networks: Understanding how the synthesis of this compound is connected to other metabolic pathways within the plant.

Chemo-taxonomic significance refers to the use of chemical constituents to classify and differentiate plant species. researchgate.net Stilbenoids, due to their structural diversity and restricted distribution, are excellent chemotaxonomic markers. acs.org The presence of a complex oligostilbene like this compound is a specific chemical trait. Systematically profiling its presence across various Hopea species and the broader Dipterocarpaceae family can help to:

Refine phylogenetic relationships between species.

Identify new plant sources for this compound and related bioactive compounds.

Authenticate raw plant materials used in traditional medicine or for phytochemical extraction.

Exploration of Novel this compound Analogues and Hybrid Molecular Architectures

The natural structure of this compound serves as a scaffold for the development of novel molecules with potentially superior properties. researchgate.net This involves both the synthesis of direct analogues and the creation of more complex hybrid molecular architectures. nih.govchemrxiv.orgarxiv.org

Novel Analogues: The synthesis of this compound analogues would involve targeted chemical modifications to probe and enhance biological activity, as informed by SAR studies. This synthetic effort could focus on creating a library of related compounds where specific functional groups are altered. Such an approach allows for a systematic exploration of the chemical space around the core this compound structure. nih.gov

Hybrid Molecular Architectures: A more innovative approach involves creating hybrid molecules that combine the structural features of this compound with other pharmacologically active moieties. nih.govchemrxiv.org This strategy aims to develop multifunctional molecules that can interact with multiple biological targets or possess combined therapeutic effects. For example, a hybrid molecule could be designed by covalently linking this compound to:

Another known antiviral agent to create a conjugate with potential synergistic activity.

A peptide or other targeting ligand to direct the molecule to specific cells or tissues.

A polymer to create novel nanomaterials for drug delivery. chemrxiv.org

These new molecular architectures represent a frontier in medicinal chemistry, moving beyond simple derivatives to create sophisticated, function-oriented compounds. nih.govascus.org.uk

Advancements in Scalable Production and Supply Methodologies for Academic Research

A significant bottleneck in the comprehensive study of complex natural products like this compound is the limited supply from natural sources. Developing scalable and sustainable production methods is essential to provide sufficient quantities for in-depth academic research and preclinical development.

Biotechnological Synthesis and Metabolic Engineering: Metabolic engineering offers a promising alternative to chemical synthesis or extraction from rare plants. wikipedia.orgebsco.com This field focuses on redesigning the metabolism of microorganisms (like E. coli or baker's yeast, Saccharomyces cerevisiae) to produce valuable compounds. nih.govmdpi.com The general strategy for producing this compound via metabolic engineering would involve:

Host Selection: Choosing a suitable microbial host that is well-characterized and easy to grow. ebsco.com

Pathway Reconstruction: Introducing the genes for the plant enzymes responsible for converting a simple precursor (like tyrosine or phenylalanine) into resveratrol, and then into this compound. nih.gov

Optimization: Using genetic tools to optimize the metabolic flux towards the desired product by upregulating key enzymes and blocking competing pathways. wikipedia.org

Fermentation: Growing the engineered microbes in large-scale bioreactors to produce the compound. nih.gov

This approach has been successfully used for other complex plant-derived molecules and offers a pathway to a renewable and scalable supply of this compound. nih.gov

| Production Method | Description | Advantages | Challenges |

| Extraction from Plants | Isolation directly from plant sources like Hopea malibato. researchgate.net | Source of the natural compound. | Low yield, dependent on plant availability, potential for over-harvesting. |

| Chemical Synthesis | Total synthesis from simple chemical building blocks. | Control over structure and ability to create analogues. | Complex, multi-step process; may have low overall yield. |

| Metabolic Engineering | Using engineered microorganisms to produce the compound from simple sugars. wikipedia.orgebsco.com | Scalable, sustainable, not reliant on endangered plants. mdpi.com | Requires significant research to engineer and optimize the biosynthetic pathway. |

| Plant Cell Culture | Growing plant cells in vitro and inducing them to produce the compound. | Production under controlled conditions. | Often slow growth rates and lower yields compared to microbial fermentation. |

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and stereochemistry of Dibalanocarpol experimentally?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) to assign proton and carbon signals, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For novel derivatives, compare spectral data with known analogs in databases like SciFinder or PubChem .

- Data Presentation : Tabulate NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and crystallographic parameters (e.g., unit cell dimensions, R-factor) in a structured table with footnotes explaining anomalies .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) to maximize yield. Validate purity using high-performance liquid chromatography (HPLC) with UV detection and confirm identity via Fourier-transform infrared spectroscopy (FTIR) for functional groups. Include negative controls (e.g., reactions without catalysts) to isolate byproducts .

- Data Contradiction Analysis : If yields vary between labs, compare solvent purity, humidity levels, or catalyst batch differences. Replicate experiments under controlled conditions (e.g., inert atmosphere) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activity across studies?

- Methodology : Conduct a systematic review to identify confounding variables (e.g., cell line variability, assay protocols). Perform meta-analysis using PRISMA guidelines to quantify heterogeneity (I² statistic). Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and share raw data for cross-lab validation .

- Example Table :

| Study | Cell Line | IC50 (µM) | Assay Type | Solvent Used |

|---|---|---|---|---|

| A | HEK293 | 12.3 | MTT | DMSO |

| B | HeLa | 45.7 | ATP-Lite | Ethanol |

| Footnotes: DMSO may enhance membrane permeability, affecting IC50 . |

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to screen against protein databases (PDB IDs). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability (RMSD < 2 Å). Cross-reference with experimental surface plasmon resonance (SPR) data for affinity validation (KD values) .

- Data Conflict Resolution : If docking scores contradict SPR results, re-evaluate force field parameters or solvation models. Use umbrella sampling for free-energy calculations (ΔG) .

Q. How to design a robust study investigating this compound’s metabolic stability?

- Methodology : Employ hepatic microsomal assays (human/rat) with LC-MS/MS quantification. Normalize degradation rates to control compounds (e.g., verapamil). Use a P-E/I-C-O framework:

- Population : Hepatocytes from ≥3 donors

- Exposure : 10 µM this compound, 0–60 min

- Comparison : Positive controls (e.g., testosterone)

- Outcome : Half-life (t1/2) and intrinsic clearance (CLint) .

Methodological Best Practices

- Data Tables : Follow journal guidelines (e.g., Roman numerals for tables, footnotes with lowercase letters). Ensure self-explanatory titles (e.g., "Table II: Comparative Pharmacokinetic Parameters of this compound Derivatives") .

- Contradiction Analysis : Apply triangulation—combine experimental, computational, and literature data to address discrepancies .

- Ethical Compliance : For human-derived data (e.g., hepatocytes), include IRB approval details and informed consent documentation in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。